6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-component reactions. One efficient method is a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of easily available starting materials, operational simplicity, and environmentally benign solvents .
Chemical Reactions Analysis
6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorine position.
Scientific Research Applications
6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit Rab11A prenylation, which is crucial for its biological activity .
Comparison with Similar Compounds
6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
N’- (1- (4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide: Synthesized via a similar five-component cascade reaction.
These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSIPHDRTOLABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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